molecular formula C7H13NO4 B057024 N-(tert-Butoxycarbonyl)glycine-2-13C CAS No. 145143-02-8

N-(tert-Butoxycarbonyl)glycine-2-13C

Cat. No. B057024
M. Wt: 176.18 g/mol
InChI Key: VRPJIFMKZZEXLR-AZXPZELESA-N
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Description

Synthesis Analysis

N-(tert-Butoxycarbonyl)glycine derivatives, including similar compounds, have been synthesized through various methods. For example, the synthesis of N-tert-butyloxycarbonyl-9-amino-4,5-diazafluorene-9-carboxylic acid methyl ester, a structurally related compound, involved acylation followed by N-protection (Mazaleyrat, Wakselman, Formaggio, Crisma, & Toniolo, 1999). Additionally, other N-tert-butoxycarbonyl protected amino acids have been synthesized for use in peptoid synthesis (Mouna, Nguyen, Rage, Xie, Nee, Mazaleyrat, & Wakselman, 1994).

Molecular Structure Analysis

The molecular structure of N-(tert-Butoxycarbonyl)glycine and its derivatives has been studied through various techniques. For instance, N-(tert-butoxycarbonyl)phenyl­alanyl-d-prolylglycine methyl ester monohydrate was designed to form a β-turn structure, as revealed by its crystal structure (Doi, Ichimiya, & Asano, 2007).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, particularly in peptide synthesis. For example, N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized for use in the solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 1981).

Physical Properties Analysis

The physical properties of N-(tert-Butoxycarbonyl)glycine derivatives have been characterized using various analytical techniques. In one study, the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester was characterized by single-crystal X-ray diffraction and density functional theory (DFT) calculations (Ejsmont, Gajda, & Makowski, 2007).

Chemical Properties Analysis

The chemical properties of these compounds are closely linked to their roles in peptide synthesis and molecular interactions. For instance, the N-tert-butoxycarbonyl group has been used for the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).

Scientific Research Applications

Peptide Synthesis and Analysis

N-(tert-Butoxycarbonyl)glycine-2-13C is utilized in peptide chemistry, particularly for the synthesis and analysis of peptides and peptide intermediates. The 13C NMR spectroscopy is notably advantageous for monitoring the synthesis of amino acid derivatives like tert-butyloxycarbonyl aspartic acid β-tert-butyl ester and dipeptides. The method allows for the identification of resonances of aspartic acid, glycine residues, and signals from important protecting groups in peptides through spectral comparison of derivatives (Voelter et al., 1972).

Peptide Nucleic Acid Synthesis

The synthesis of specific peptide nucleic acid monomers involves the use of N-(tert-Butoxycarbonyl)glycine-2-13C. For instance, the synthesis of N-[2-(fluorenylmethoxycarbonyl)aminoethyl]-N-[(2-N-(tert-butoxycarbonyl)isocytosin-5-yl)acetyl]glycine peptide nucleic acid monomer employs this compound. The monomer is compatible with existing oligomerization strategies and can be deprotected under mild conditions (Wojciechowski & Hudson, 2008).

Peptoid Synthesis

In the realm of peptoid synthesis, N-(tert-Butoxycarbonyl)glycine-2-13C is instrumental in preparing a series of N-tert-butoxycarbonylated N-allyl, N-propargyl, N-benzyl, or branched N-alkyl glycines. These compounds serve as valuable building blocks for creating N-alkyl glycine oligomers, showcasing the chemical's versatility in synthetic chemistry (Mouna et al., 1994).

Crystallographic and Spectroscopic Studies

N-(tert-Butoxycarbonyl)glycine-2-13C is also used in crystallographic and spectroscopic studies to understand the molecular structure and bonding patterns of amino acids and their derivatives. For instance, the X-ray structure and IR spectrum of N-(tert-butoxycarbonyl)-l-alanine, as compared with N-(tert-butoxycarbonyl)glycine, provides insights into the hydrogen bonding patterns and crystal packing of these molecules (Meervelt et al., 1995).

Safety And Hazards

“N-(tert-Butoxycarbonyl)glycine-2-13C” may be harmful in contact with skin and may cause eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

“N-(tert-Butoxycarbonyl)glycine-2-13C” has been developed as a building block for peptide ubiquitination, which is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling . It has potential applications in the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPJIFMKZZEXLR-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[13CH2]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583858
Record name N-(tert-Butoxycarbonyl)(2-~13~C)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)glycine-2-13C

CAS RN

145143-02-8
Record name N-(tert-Butoxycarbonyl)(2-~13~C)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145143-02-8
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